molecular formula C10H13F2NO2S B7896358 4-(3,4-Difluorobenzenesulfonyl)butan-1-amine

4-(3,4-Difluorobenzenesulfonyl)butan-1-amine

Cat. No.: B7896358
M. Wt: 249.28 g/mol
InChI Key: SQBAFLVZXUQEGD-UHFFFAOYSA-N
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Description

4-(3,4-Difluorobenzenesulfonyl)butan-1-amine is an organic compound characterized by the presence of a sulfonyl group attached to a difluorobenzene ring, which is further connected to a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorobenzenesulfonyl)butan-1-amine typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with butan-1-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorobenzenesulfonyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitro compounds, while substitution reactions can lead to various substituted benzene derivatives.

Scientific Research Applications

4-(3,4-Difluorobenzenesulfonyl)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorobenzenesulfonyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The difluorobenzene ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dichlorobenzenesulfonyl)butan-1-amine
  • 4-(3,4-Dibromobenzenesulfonyl)butan-1-amine
  • 4-(3,4-Dimethylbenzenesulfonyl)butan-1-amine

Uniqueness

4-(3,4-Difluorobenzenesulfonyl)butan-1-amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as increased stability and lipophilicity. These properties can enhance its performance in various applications compared to similar compounds with different substituents.

Properties

IUPAC Name

4-(3,4-difluorophenyl)sulfonylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2S/c11-9-4-3-8(7-10(9)12)16(14,15)6-2-1-5-13/h3-4,7H,1-2,5-6,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBAFLVZXUQEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCCCN)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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